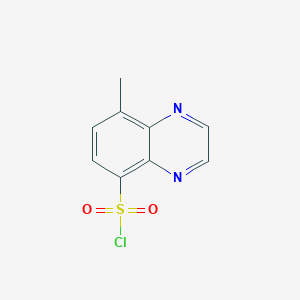
5-Quinoxalinesulfonyl chloride, 8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Quinoxalinesulfonyl chloride, 8-methyl- is a versatile chemical compound used in various scientific research fields. It is known for its applications in pharmaceutical synthesis and material science, making it an indispensable tool for studying complex organic systems. The compound has the molecular formula C10H8ClNO2S and a molecular weight of 241.69 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinoxalinesulfonyl chloride, 8-methyl- typically involves the reaction of quinoxaline derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of 8-methylquinoxaline, followed by purification steps to isolate the desired product . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 5-Quinoxalinesulfonyl chloride, 8-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Quinoxalinesulfonyl chloride, 8-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with 5-Quinoxalinesulfonyl chloride, 8-methyl- include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base to neutralize the hydrochloric acid byproduct .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
5-Quinoxalinesulfonyl chloride, 8-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of biochemical probes and inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Quinoxalinesulfonyl chloride, 8-methyl- involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity is crucial for its role in synthesizing various bioactive molecules. The molecular targets and pathways involved depend on the specific application, such as inhibiting enzymes or interacting with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-8-quinoxalinesulfonyl chloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
8-Quinolinesulfonyl chloride, 5-methyl-: Another related compound with distinct properties and uses.
Uniqueness
5-Quinoxalinesulfonyl chloride, 8-methyl- stands out due to its specific reactivity profile and the ability to form stable sulfonamide bonds, making it particularly valuable in pharmaceutical and material science research.
Properties
IUPAC Name |
8-methylquinoxaline-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-6-2-3-7(15(10,13)14)9-8(6)11-4-5-12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMGCIHOSSIWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














